2-(4-{[3-(4-Methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzoyl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-(4-{[3-(4-Methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzoyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a unique structure that includes a thiophene ring, an isoxazole ring, and a sulfonamide group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[3-(4-Methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzoyl)-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available starting materials. The process generally includes:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Isoxazole Ring: This step often involves the reaction of a suitable nitrile oxide with an alkyne or alkene.
Attachment of the Sulfonamide Group: This is usually done by reacting the intermediate compound with sulfonyl chloride in the presence of a base like pyridine.
Final Coupling: The final product is obtained by coupling the intermediate with 4-(aminosulfonyl)phenyl ethylamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[3-(4-Methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzoyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(4-{[3-(4-Methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzoyl)-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-{[3-(4-Methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzoyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[4-(aminosulfonyl)phenyl]ethyl}-5-methyl-2-pyrazinecarboxamide
- 2-[4-Aminosulfonyl-phenyl]-ethyl-5-methylpyrazinecarboxamide
Uniqueness
2-(4-{[3-(4-Methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzoyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its combination of a thiophene ring and an isoxazole ring, which is not commonly found in similar compounds. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxyphenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2/c1-19-10-15-29(16-11-19)24-25(28-14-13-27-24)32-23-8-6-21(7-9-23)26(31)30-17-12-20-4-2-3-5-22(20)18-30/h2-9,13-14,19H,10-12,15-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNPIQKOPACGIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)N4CCC5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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